molecular formula C23H25NO2 B2500251 4-Cyclobutylidene-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidine CAS No. 2309184-54-9

4-Cyclobutylidene-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidine

Cat. No.: B2500251
CAS No.: 2309184-54-9
M. Wt: 347.458
InChI Key: KRWBLCXBANZMFS-UHFFFAOYSA-N
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Description

4-Cyclobutylidene-1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclobutylidene group, a methoxy-substituted biphenyl moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutylidene-1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Cyclobutylidene-1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclobutylidene-1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1,1’-biphenyl: A simpler biphenyl derivative with a methoxy group.

    4-Cyclobutylidene-1-piperidine: A compound with a similar cyclobutylidene and piperidine structure but lacking the biphenyl moiety.

Uniqueness

4-Cyclobutylidene-1-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}piperidine is unique due to its combination of structural features, which confer specific chemical and biological properties. Its methoxy-substituted biphenyl core and piperidine ring make it distinct from other compounds, providing unique opportunities for research and application.

Properties

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-26-22-7-3-6-21(16-22)18-8-10-20(11-9-18)23(25)24-14-12-19(13-15-24)17-4-2-5-17/h3,6-11,16H,2,4-5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWBLCXBANZMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(=C4CCC4)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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